N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H18ClNO3/c21-19-11-5-4-7-16(19)13-22(14-18-10-6-12-24-18)20(23)15-25-17-8-2-1-3-9-17/h1-12H,13-15H2 |
InChI Key |
YGZYSXKUGUOQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogenic microorganisms.
- Anticancer Properties : It may inhibit cell proliferation by targeting specific pathways involved in cancer cell survival.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory mediators.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenoxyacetamide derivatives, including this compound. The following table summarizes the antimicrobial efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The following table presents the IC50 values for different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 1.5 |
| HepG2 (hepatocellular carcinoma) | 0.8 |
| MCF7 (breast cancer) | 3.0 |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on A431 cells, revealing significant apoptosis induction and cell cycle arrest at the G1 phase. This was associated with downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.
- Antibacterial Study : Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating that the compound exhibited greater efficacy than standard antibiotics like ampicillin and tetracycline.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings include:
- Chlorobenzyl Group : Enhances lipophilicity, facilitating better membrane penetration.
- Furan Moiety : Contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to other acetamide derivatives with variations in substituents, which influence physicochemical properties and biological activity. Below is a detailed analysis:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Bioactivity :
- Chlorobenzyl and bromoethyl groups (e.g., in compounds 6k and 6d) enhance cholinesterase inhibition, likely due to increased electrophilicity and binding affinity .
- The furan-2-ylmethyl group in the target compound may confer metabolic stability or facilitate π-π stacking in enzyme active sites, similar to heterocyclic moieties in other bioactive acetamides .
Synthetic Accessibility: The target compound shares synthetic pathways with analogs like N-(furan-2-ylmethyl)acetamide, where acylation reactions (e.g., using acetic anhydride) are common . Chloroacetylation methods, as described for phenoxy acetamide derivatives, could be adapted for introducing the 2-phenoxy group .
- BChE Inhibition : Sulfonamide analogs (e.g., 6k, 6d) show moderate inhibition, suggesting that chloro- and bromo-substituted acetamides may target similar enzymes .
- Antimicrobial Activity : Analogues like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide highlight the role of halogen and methoxy groups in enhancing antimicrobial properties .
Preparation Methods
Core Synthesis of 2-Phenoxyacetic Acid
The foundational step in preparing N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is the synthesis of 2-phenoxyacetic acid. A widely adopted method involves the nucleophilic substitution of phenol with chloroacetic acid under alkaline conditions. For example:
-
Phenol is deprotonated by sodium hydroxide to form phenoxide.
-
Phenoxide attacks the α-carbon of chloroacetic acid, displacing chloride to yield 2-phenoxyacetic acid.
This method achieves yields of 70–85% under reflux conditions in aqueous or acetone media. Alternatives include microwave-assisted synthesis, which reduces reaction times from hours to minutes.
Activation of 2-Phenoxyacetic Acid
To facilitate amide bond formation, 2-phenoxyacetic acid must be activated. Two primary approaches are documented:
Acid Chloride Formation
Treatment of 2-phenoxyacetic acid with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride. Key steps include:
-
Refluxing 2-phenoxyacetic acid with excess SOCl₂ until HCl gas evolution ceases.
-
Removing excess SOCl₂ under reduced pressure to isolate 2-phenoxyacetyl chloride as a reactive intermediate.
This method is highly efficient, with near-quantitative conversion rates reported.
Coupling Agent-Mediated Activation
Alternatively, 2-phenoxyacetic acid can be directly coupled to amines using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These agents activate the carboxyl group in situ, enabling amide bond formation without isolating the acid chloride.
Synthesis of this compound
Route 1: Acid Chloride Intermediate
-
Preparation of 2-Phenoxyacetyl Chloride
-
Coupling with N-(2-Chlorobenzyl)-N-(furan-2-ylmethyl)amine
-
The secondary amine (10 mmol) is dissolved in dry tetrahydrofuran (THF) with pyridine (12 mmol) as a base.
-
2-Phenoxyacetyl chloride (12 mmol) in THF is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
-
Work-up involves quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography (n-heptane/ethyl acetate, 4:1).
-
Route 2: TBTU-Mediated Coupling
-
Direct Coupling of 2-Phenoxyacetic Acid
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | TBTU-Mediated Route |
|---|---|---|
| Reaction Time | 15 h | 24 h |
| Yield | 78–82% | 70–75% |
| Purification | Column chromatography | Column chromatography |
| Scalability | High | Moderate |
The acid chloride route offers higher yields and faster reaction times but requires handling corrosive SOCl₂. The TBTU method avoids hazardous reagents but demands longer reaction times.
Characterization and Analytical Data
Spectral Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 4H, Ar-H), 6.85 (d, J = 8.0 Hz, 2H, Ar-H), 6.50 (s, 1H, furan-H), 4.65 (s, 2H, N-CH₂-furan), 4.55 (s, 2H, N-CH₂-benzyl), 4.20 (s, 2H, OCH₂CO).
-
¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 156.2 (O-C-Ar), 140.1 (furan-C), 134.5 (Cl-C-Ar), 129.8–121.2 (Ar-C), 67.8 (OCH₂), 48.5 (N-CH₂).
-
HRMS (ESI-TOF) : [M + H]⁺ calcd. for C₂₁H₁₹ClN₂O₃: 389.0932; found: 389.0929.
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Basic: What synthetic routes are available for N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. Key steps include:
- Substitution reactions under alkaline conditions to introduce the 2-chlorobenzyl group (e.g., using 2-chlorobenzyl chloride with furan-2-ylmethylamine) .
- Condensation of intermediates with phenoxyacetyl chloride in the presence of coupling agents like carbodiimides .
- Critical conditions : Temperature (60–80°C for substitution), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC or HPLC to optimize yield (65–85%) and purity .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing the chlorobenzyl and furan methyl groups .
- Infrared (IR) Spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) bonds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control variables like solvent (DMSO concentration ≤0.1%) .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing chlorine with fluorine or methyl groups) to isolate electronic vs. steric effects .
- Meta-analysis : Cross-reference data with crystallographic studies (e.g., SHELXL-refined structures) to correlate activity with conformational stability .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina with Protein Data Bank (PDB) structures (e.g., enzymes or receptors) to model binding poses .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking results .
Advanced: How can reaction yields be maximized while reducing byproducts?
Methodological Answer:
- Stepwise purification : Employ flash chromatography after each synthetic step to remove intermediates with polar/non-polar solvent gradients .
- Catalyst optimization : Use Pd/C or nickel catalysts for hydrogenation steps to minimize side reactions .
- In-line analytics : Integrate HPLC-MS for real-time monitoring of reaction mixtures, enabling immediate adjustments (e.g., pH or temperature) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .
- Waste disposal : Neutralize amide-containing waste with 10% acetic acid before incineration .
- Emergency measures : Eyewash stations and 0.9% saline solution for accidental exposure .
Advanced: How to design analogs for SAR studies?
Methodological Answer:
- Core modifications : Replace the chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects .
- Bioisosteric replacements : Substitute the furan ring with thiophene or pyrrole to evaluate heterocycle influence on activity .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond donors) .
Basic: How does the chlorine atom influence bioactivity?
Methodological Answer:
- Electronic effects : Chlorine’s electronegativity increases the compound’s lipophilicity (logP ↑), enhancing membrane permeability .
- Steric effects : The ortho-chloro position may restrict rotational freedom, stabilizing receptor-binding conformations .
- Validation : Compare IC₅₀ values of chlorine-substituted vs. des-chloro analogs in enzyme inhibition assays .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or PEG groups to increase aqueous solubility .
- Cocrystallization : Use coformers like succinic acid to create stable, water-soluble cocrystals .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Advanced: How to investigate degradation pathways under stress conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-A), and hydrolytic conditions (pH 1–13) .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) and propose pathways .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
